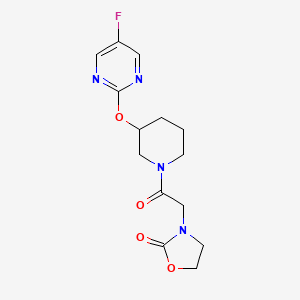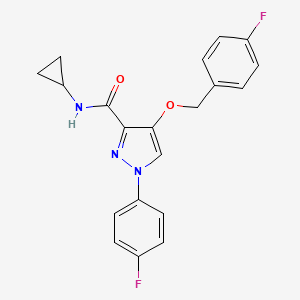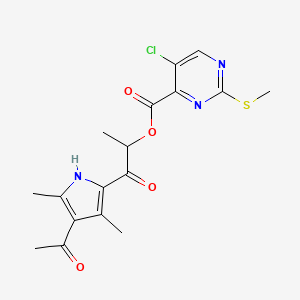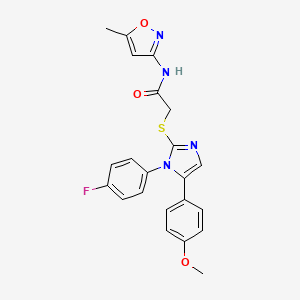
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butane-1-sulfonamide”, also known as WZB117, is a small molecule inhibitor. It has a molecular formula of C11H20N4O2S . The average mass is 272.367 Da and the monoisotopic mass is 272.130707 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 272.37. The average mass is 272.367 Da and the monoisotopic mass is 272.130707 Da .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis Research indicates that sulfonamide derivatives, including structures similar to N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butane-1-sulfonamide, are crucial in synthesizing heterocyclic compounds. For example, a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been developed, highlighting the utility of sulfonamide derivatives in producing annulated heterocyclic derivatives with potential pharmaceutical applications (Rozentsveig et al., 2013).
Drug Metabolism The application of biocatalysis to drug metabolism demonstrates how sulfonamide compounds can be used to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, offering a pathway to understand and enhance drug metabolism processes (Zmijewski et al., 2006).
Antimicrobial Activity The synthesis and evaluation of sulfonamide derivatives, including N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, have shown significant antimicrobial and antifungal activities. These findings suggest the potential of sulfonamide-based compounds in developing new antimicrobial agents (Fadda et al., 2016).
Sulfonamide-Sulfonimide Tautomerism Research into the tautomerism of sulfonamide derivatives has expanded our understanding of their structural behavior and potential applications. The study of sulfonamide-1,2,4-triazine derivatives has provided insights into their structural properties and the influence of solvent polarity on their tautomeric forms, which is crucial for their application in various chemical and pharmaceutical contexts (Branowska et al., 2022).
Catalytic Applications Sulfonamide compounds have been investigated for their catalytic properties in chemical reactions. For instance, the solvent-free microwave-assisted preparation of N-(2-(Pyridin-2-yl)ethyl)sulfonamides showcases the catalytic utility of sulfonamides in facilitating efficient chemical syntheses, highlighting their importance in green chemistry and pharmaceutical manufacturing (Ghattas et al., 2014).
Propiedades
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-3-4-9-18(16,17)13-8-7-12-11-6-5-10(2)14-15-11/h5-6,13H,3-4,7-9H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLITVRVULYQRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=NN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-acetyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2803952.png)

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2803956.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2803957.png)
![6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2803960.png)

![{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2803965.png)




![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)
![(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2803973.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)